N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15(14-22-3)18(21)19(2)17-9-11-20(12-10-17)13-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYLZRXHRIOXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor, such as 1-benzylpiperidin-4-one, with appropriate reagents.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methoxy-N,2-dimethylpropanoyl chloride under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of analgesics and neuroprotective drugs.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes, including its potential as a cholinesterase inhibitor.
Biochemistry: Research focuses on its role in modulating biochemical pathways and its effects on cellular processes.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 4-Benzylpiperidine
Uniqueness
N-(1-benzylpiperidin-4-yl)-3-methoxy-N,2-dimethylpropanamide is unique due to its specific structural features, such as the methoxy group and the dimethylpropanamide moiety. These features contribute to its distinct pharmacological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
